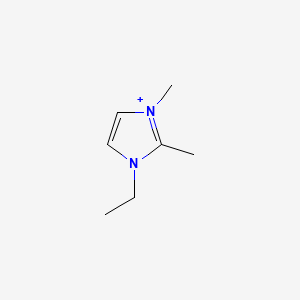

1-Ethyl-2,3-dimethylimidazolium

Beschreibung

Contextualization within Imidazolium-Based Ionic Liquid Systems Research

Imidazolium-based ionic liquids are a class of molten salts that are liquid at or near room temperature. They are composed of an imidazolium (B1220033) cation and a variety of anions. These compounds have garnered significant attention in the scientific community due to their desirable properties, such as low vapor pressure, high thermal stability, and wide electrochemical windows. nih.gov

Research into 1-Ethyl-2,3-dimethylimidazolium is situated within the broader effort to understand how the structure of the cation influences the macroscopic properties of an ionic liquid. A key point of comparison is the widely studied 1-ethyl-3-methylimidazolium (B1214524) ([Emim]) cation. The primary structural difference is the methylation at the C(2) position (the carbon atom between the two nitrogen atoms) in [Edimim]. This modification has been shown to affect properties such as melting point and magnetic interactions in derived compounds. researchgate.netrsc.org For instance, studies comparing [Edimim][FeX₄] (where X is Cl or Br) with their [Emim][FeX₄] counterparts revealed that methylation at the C(2) position leads to an increase in the melting point. researchgate.netrsc.org This highlights the importance of subtle structural changes in fine-tuning the characteristics of ionic liquids for specific applications.

Overview of Scholarly Inquiry Domains for this compound Compounds

The unique properties of the this compound cation have made it a subject of investigation across several scientific disciplines.

Synthesis and Characterization: A primary focus of research involves the synthesis of various this compound salts by pairing the cation with different anions. These anions include simple halides like chloride ([Cl]⁻), bromide ([Br]⁻), and iodide ([I]⁻), as well as more complex anions like tetrahaloferrate(III) ([FeCl₄]⁻ and [FeBr₄]⁻), bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻), and ethyl sulfate (B86663) ([EtSO₄]⁻). rsc.orgroco.globalsigmaaldrich.comsigmaaldrich.com Researchers have detailed synthetic procedures, such as the reaction of 1,2-dimethylimidazole (B154445) with ethyl halides, to produce these compounds with high yields. researchgate.netrsc.org Subsequent characterization using techniques like Raman spectroscopy, X-ray diffraction, and thermal analysis provides insights into their structural and physical properties. researchgate.netrsc.orgrsc.org

Paramagnetic Ionic Liquids: A significant area of inquiry is the use of this compound as a cation in the creation of paramagnetic ionic liquids. researchgate.netrsc.orgrsc.org By combining it with magnetic anions like tetrachloroferrate(III) and tetrabromoferrate(III), scientists have developed novel materials that exhibit interesting magnetic phenomena, including three-dimensional antiferromagnetic ordering at low temperatures. researchgate.netrsc.org The study of these magneto-structural correlations reveals how interactions between the ions in the crystal lattice give rise to the material's bulk magnetic properties. researchgate.netrsc.org

Electrochemistry and Energy Storage: The electrochemical properties of this compound salts are another major research domain. The bis(trifluoromethylsulfonyl)imide salt, [Edimim][TFSI], is particularly noted for its use as an electrolyte in energy storage devices like batteries and supercapacitors. roco.global Its high conductivity and stability are crucial for efficient ion transport within these devices. roco.global Molecular dynamics simulations have also been employed to study the microscopic structure of the interface between [Edimim][TFSI] and gold electrodes, which is fundamental to understanding its behavior in electrochemical systems. acs.org These studies have shown that the substitution of a methyl group at the C(2) position increases the interaction between particles compared to its [Emim] counterpart. acs.org

Materials Science: Research on this compound contributes to the broader field of materials science by enabling the design of "smart" materials. The ability to tune properties like melting point and magnetic behavior through the specific combination of the [Edimim] cation with various anions allows for the development of functional materials for specialized applications. researchgate.net

Physicochemical Properties of this compound Compounds

The following table summarizes some of the key physicochemical properties of various this compound salts that have been reported in scientific literature.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Physical Form / Color | Melting Point (°C) | Density (g/cm³) |

| This compound Bromide | C₇H₁₃BrN₂ | --- | White to yellow powder or crystals | --- | --- |

| This compound Chloride | C₇H₁₃ClN₂ | 160.64 | --- | --- | --- |

| This compound bis(trifluoromethylsulfonyl)imide | C₉H₁₃F₆N₃O₄S₂ | 405.34 | --- | 25 | 1.49 (at 25 °C) |

| This compound ethyl sulfate | C₉H₁₈N₂O₄S | 250.32 | --- | --- | --- |

| This compound tetrachloroferrate | C₇H₁₃Cl₄FeN₂ | --- | Red solid | --- | --- |

| This compound tetrabromoferrate | C₇H₁₃Br₄FeN₂ | --- | Brown-reddish solid | --- | --- |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2/c1-4-9-6-5-8(3)7(9)2/h5-6H,4H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGDPGYNHSIIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861449 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131097-15-9 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Purification Strategies for 1 Ethyl 2,3 Dimethylimidazolium Salts

Alkylation and Quaternization Approaches

The creation of 1-ethyl-2,3-dimethylimidazolium salts primarily involves the alkylation and quaternization of an imidazole (B134444) precursor. This process transforms a neutral imidazole molecule into a positively charged imidazolium (B1220033) cation.

Precursor Selection and Reaction Condition Optimization for Imidazolium Formation

The principal precursor for the synthesis of the this compound cation is 1,2-dimethylimidazole (B154445). researchgate.net The synthesis is typically achieved through a quaternization reaction, where an ethyl group is added to the nitrogen atom at the 3-position of the 1,2-dimethylimidazole ring.

A common method involves dissolving 1,2-dimethylimidazole in a suitable solvent, such as acetonitrile (B52724), and then reacting it with an ethylating agent like ethyl iodide. researchgate.net To manage the exothermic nature of the reaction, the addition of the ethylating agent is often performed dropwise while the solution is cooled in an ice bath. researchgate.net The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). alfa-chemical.com

Alternative, more environmentally friendly approaches have also been explored. For instance, dimethyl carbonate has been used as a methylating agent to synthesize 1,2-dimethylimidazole from 2-methylimidazole (B133640) in a one-step process at high temperatures, which avoids the production of wastewater and solid waste. google.com

Influence of Halide Anions on Synthetic Pathways

The choice of the anion, often a halide, plays a crucial role in the synthesis and properties of the final ionic liquid. For example, the synthesis of this compound iodide is a direct result of the quaternization of 1,2-dimethylimidazole with ethyl iodide. researchgate.net

The halide anion can be subsequently exchanged to create a variety of other ionic liquids. For instance, this compound chloride can be produced from the corresponding iodide salt. researchgate.net This anion exchange can significantly influence the properties of the resulting ionic liquid.

Furthermore, the nature of the halide anion within tetrahaloferrate(III) complexes, such as in this compound tetrachloroferrate (Edimim[FeCl4]) and this compound tetrabromoferrate (Edimim[FeBr4]), has been shown to affect the magnetic properties of the resulting paramagnetic ionic liquids. qmul.ac.ukrsc.org Specifically, the spin delocalization of the iron atoms in the [FeBr4]− anion leads to a higher Néel temperature (a measure of antiferromagnetic ordering) in Edimim[FeBr4] compared to the chloride analogue. rsc.org This indicates that the halide anion directly participates in the magnetic superexchange interactions within the crystal lattice. researchgate.net

Synthesis of Novel Paramagnetic this compound Derivatives

Researchers have successfully synthesized novel paramagnetic ionic liquids incorporating the this compound (Edimim) cation. These materials are of interest for their potential applications in magnetic fields. researchgate.net The synthesis involves the reaction of this compound halides with metal halides, such as anhydrous iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3), to form tetrahaloferrate(III) anions. researchgate.netqmul.ac.uk

For example, the synthesis of this compound tetrachloroferrate, Edimim[FeCl4], and this compound tetrabromoferrate, Edimim[FeBr4], has been reported. qmul.ac.ukrsc.org These compounds exhibit three-dimensional antiferromagnetic ordering at low temperatures. researchgate.netrsc.org The magnetic properties are influenced by non-covalent interactions within the crystal structure, including halide-halide interactions and hydrogen bonds. rsc.org

| Compound | Anion | Effective Paramagnetic Moment (µeff) | Paramagnetic Curie Temperature (θP) |

| Edimim[FeCl4] | Tetrachloroferrate(III) | 5.62 µB | -1.0 K |

| Edimim[FeBr4] | Tetrabromoferrate(III) | 5.93 µB | -12.5 K |

This table presents the magnetic properties of two paramagnetic ionic liquids based on the this compound cation.

Advanced Purification Techniques and Purity Assessment in Ionic Liquid Synthesis

The purity of ionic liquids is paramount for their reliable application. Therefore, rigorous purification strategies are essential to remove unreacted starting materials and by-products.

Recrystallization and Multi-Step Solvent Washing Protocols

Following the initial synthesis, the crude product often requires purification. A common and effective method is recrystallization. For instance, this compound iodide can be purified by recrystallization from a mixture of acetone (B3395972) and acetonitrile, resulting in the formation of white crystals. researchgate.net

Multi-step solvent washing is another widely used technique. After the reaction to form an ionic liquid is complete, the product can be washed multiple times with a solvent in which the ionic liquid is insoluble but the impurities are soluble. alfa-chemical.com For example, ethyl acetate (B1210297) is frequently used to wash newly synthesized imidazolium-based ionic liquids. alfa-chemical.com The lower ionic liquid layer is then separated, and any residual washing solvent is removed under reduced pressure. alfa-chemical.com

Methods for Removal of Unreacted Starting Materials and By-products

The removal of unreacted starting materials and by-products is a critical step in obtaining high-purity ionic liquids. The choice of method depends on the nature of the impurities and the final product.

Distillation is a viable option for removing volatile impurities from non-volatile ionic liquids. researchgate.net Due to the typically low vapor pressure of ionic liquids, vacuum distillation or short-path distillation can be particularly effective. researchgate.net

Solvent extraction is another powerful technique. This involves using a solvent that selectively dissolves either the ionic liquid or the impurities, allowing for their separation. researchgate.netrsc.org For instance, if the ionic liquid is hydrophobic and the impurities are water-soluble, washing with water can be an effective purification step. researchgate.net Conversely, a non-polar solvent can be used to extract non-polar by-products from a polar ionic liquid. researchgate.net

Preparation of Diverse Anionic Counterparts for this compound Cations

The versatility of this compound ([Edimim]+) as a cation in ionic liquids is largely due to the wide array of anionic counterparts it can be paired with. The choice of anion is critical as it significantly influences the physicochemical properties of the resulting salt, such as its melting point, viscosity, solubility, and thermal stability. ontosight.ai The synthesis of these diverse salts typically involves two main strategies: direct synthesis where the anion is introduced during the quaternization step, or more commonly, through anion metathesis (exchange) reactions starting from a halide salt of the this compound cation.

A common precursor for many of these syntheses is a this compound halide, such as the chloride or bromide salt. For instance, this compound chloride can be synthesized and then used in subsequent anion exchange reactions. researchgate.net Similarly, the bromide salt can be prepared by using hydrobromic acid. researchgate.netcore.ac.uk

The preparation of paramagnetic ionic liquids containing the this compound cation has been demonstrated with tetrahaloferrate(III) anions. researchgate.netcore.ac.ukrsc.org In these syntheses, the corresponding this compound halide is reacted with an anhydrous iron(III) halide. For example, this compound tetrachloroferrate(III) ([Edimim][FeCl4]) is prepared by mixing this compound chloride with anhydrous iron(III) chloride. researchgate.net A similar procedure is employed to synthesize the tetrabromoferrate(III) analogue ([Edimim][FeBr4]) by reacting this compound bromide with anhydrous iron(III) bromide. researchgate.netcore.ac.uk

Another important class of anions is the alkyl sulfates. The synthesis of this compound ethyl sulfate (B86663) has been reported, resulting in an ionic liquid with applications as an antistatic agent. alfa-chemical.comsigmaaldrich.com The synthesis of similar imidazolium-based ionic liquids with alkyl sulfate anions can be achieved by reacting the corresponding 1-alkylimidazole with an alkyl sulfate like dimethyl sulfate or diethyl sulfate. rsc.org

The trifluoromethanesulfonate (B1224126) (triflate) anion is another common counterpart for the this compound cation, forming a salt with high thermal stability. ontosight.ai While specific synthesis details for this exact salt are not extensively documented in the provided results, the general preparation of imidazolium triflates often involves anion exchange from a halide salt. google.com

Anion exchange is a widely applicable method for diversifying the anionic component. rsc.org This can be accomplished by reacting an aqueous solution of a 1-alkylimidazolium halide with a salt containing the desired anion, often a sodium or silver salt. For example, the exchange of a halide with the tetrafluoroborate (B81430) anion can be achieved using sodium tetrafluoroborate or silver tetrafluoroborate. rsc.org The choice of the exchange salt depends on the solubility of the resulting inorganic halide, with the precipitation of silver halide driving the reaction to completion. rsc.org After the exchange, the aqueous phase is typically extracted with a solvent like methylene (B1212753) chloride, and the product is dried to remove any residual water. rsc.org

The following table summarizes the synthetic approaches for preparing various this compound salts with different anionic counterparts.

Table 1: Synthetic Methodologies for this compound Salts

| Anion | Formula | Synthetic Precursors | Methodology | Reference |

|---|---|---|---|---|

| Tetrachloroferrate(III) | [FeCl4]⁻ | This compound chloride, anhydrous iron(III) chloride | Direct mixing of precursors in a glove box. | researchgate.netcore.ac.uk |

| Tetrabromoferrate(III) | [FeBr4]⁻ | This compound bromide, anhydrous iron(III) bromide | Direct mixing of precursors in a glove box. | researchgate.netcore.ac.uk |

| Ethyl sulfate | [C2H5SO4]⁻ | 1,2-dimethylimidazole, diethyl sulfate | Direct quaternization reaction. | sigmaaldrich.comrsc.org |

| Trifluoromethanesulfonate | [CF3SO3]⁻ | This compound halide, triflate salt | Anion metathesis (exchange) reaction. | ontosight.aigoogle.com |

| Tetrafluoroborate | [BF4]⁻ | This compound halide, sodium or silver tetrafluoroborate | Anion metathesis (exchange) reaction with subsequent purification. | google.comrsc.org |

| Bromide | Br⁻ | 1,2-dimethylimidazole, ethyl bromide; or reaction with hydrobromic acid | Direct quaternization or acid-base reaction. | researchgate.netcore.ac.ukresearchgate.net |

| Chloride | Cl⁻ | 1,2-dimethylimidazole, ethyl chloride; or reaction with hydrochloric acid | Direct quaternization or acid-base reaction. | researchgate.netgoogle.com |

Computational and Theoretical Investigations of 1 Ethyl 2,3 Dimethylimidazolium Systems

Molecular Dynamics (MD) Simulation Studies

Molecular dynamics simulations model the time-dependent behavior of molecular systems, offering a window into the intricate interactions and dynamic processes that govern the properties of 1-ethyl-2,3-dimethylimidazolium-based ionic liquids.

MD simulations have been instrumental in revealing the nature of ion pair interactions and the resulting microscopic structures in systems containing the this compound cation. When paired with anions such as dicyanamide (B8802431) ([DCA]⁻) or bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), the cation engages in a complex network of non-covalent interactions, including hydrogen bonds and anion-π interactions. rsc.orgresearchgate.net

In the case of this compound tetrahaloferrate(III) (where the anion is [FeX₄]⁻ with X = Cl, Br), the crystal structure is characterized by layers of cations and anions stacked in a three-dimensional arrangement. rsc.org These layers are held together by a combination of halide-halide interactions, hydrogen bonds, and anion-π interactions. rsc.org The methylation at the C(2) position of the imidazolium (B1220033) ring influences these interactions, leading to different structural organizations compared to its 1-ethyl-3-methylimidazolium (B1214524) counterpart. rsc.orgresearchgate.net

The behavior of ionic liquids at solid interfaces is critical for their application in areas like electrochemistry and catalysis. MD simulations have been employed to study the microscopic structure of this compound bis(trifluoromethylsulfonyl)imide ([Emmim]TFSI) on a flat Au(111) surface. acs.orgnih.gov

These simulations reveal that the interactions of the [Emmim]⁺ cation and the [TFSI]⁻ anion with the Au(111) surface are stronger than those in the analogous 1-ethyl-3-methylimidazolium ([Emim]TFSI) system. acs.orgnih.gov This leads to a distinct linear arrangement of [Emmim]TFSI near the surface. The [Emmim]⁺ cations are observed to lie parallel to the electrode surface. acs.orgnih.gov In contrast to the alternating anionic and cationic layers seen with [Emim]TFSI, the [Emmim]TFSI system forms a molecular layer where cations and anions coexist. acs.orgnih.gov This difference in interfacial structuring is attributed to the increased interaction energy resulting from the methyl substitution at the C(2) position. acs.orgnih.gov

MD simulations are a valuable tool for predicting transport properties like self-diffusion coefficients and ionic conductivity. While specific data for this compound is not extensively reported in the provided context, general trends observed for similar imidazolium-based ionic liquids can be extrapolated.

Simulations of various 1-alkyl-3-methylimidazolium ionic liquids have shown that factors such as the geometric shape and size of the ions, as well as the delocalization of the ionic charge in the anion, are major determinants of transport properties. researchgate.net Generally, simulations tend to predict lower electrical conductivities and higher viscosities compared to experimental values. researchgate.net For instance, in simulations of 1-alkyl-3-methylimidazolium cations with different anions, the ionic conductivity was found to follow the trend: [NO₃]⁻ > [PF₆]⁻ > [Cl]⁻. researchgate.net The self-diffusion coefficients are also heavily influenced by the nature of the anion. nih.gov

| Property | Influencing Factors |

| Self-Diffusion Coefficient | Geometric shape of the anion, ion size, charge delocalization in the anion. researchgate.netnih.gov |

| Ionic Conductivity | Geometric shape of the anion, ion size, charge delocalization in the anion. researchgate.net |

This table provides a generalized summary based on studies of similar imidazolium-based ionic liquids.

Quasi-classical direct dynamics trajectories, calculated using methods like B3LYP/6-31G*, have been used to investigate the thermal decomposition mechanisms of ionic liquids such as this compound dicyanamide ([EMMIM]⁺[DCA]⁻). researchgate.netacs.org These simulations have identified several dissociation pathways. researchgate.netacs.org

For [EMMIM]⁺[DCA]⁻, major decomposition routes include proton transfer from the 2-methyl group of the cation to the [DCA]⁻ anion, elimination of the ethyl and 3-methyl groups from the cation, and dissociation of the [DCA]⁻ anion. acs.org The substitution of a methyl group for a hydrogen atom at the C2 position of the imidazolium ring significantly reduces the reactivity of this site compared to 1-ethyl-3-methylimidazolium dicyanamide ([EMIM]⁺[DCA]⁻). researchgate.netcuny.edu In [EMIM]⁺[DCA]⁻, a primary decomposition path involves the formation of an N-heterocyclic carbene through the transfer of the C2 proton to the anion. acs.orgcuny.edu

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) provides a quantum mechanical framework to investigate the electronic properties of molecules, offering deep insights into their reactivity and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

For imidazolium-based ionic liquids, the LUMO is typically a π-like molecular orbital localized on the imidazolium ring. researchgate.net This suggests that the imidazolium ring is the primary site for accepting electrons. The HOMO, on the other hand, can be localized on either the cation or the anion, depending on the specific ions involved.

Studies on various imidazolium-based systems have shown that the HOMO-LUMO gap can provide insights into the charge transfer interactions within the molecule. aimspress.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov While specific HOMO-LUMO energy values for the isolated this compound cation are not detailed in the provided search results, DFT calculations on related systems provide a basis for understanding its electronic structure. For instance, in studies of 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) ionic liquids, DFT has been used alongside experimental methods to investigate their thermal stability, with the frontier molecular orbital theory providing theoretical support for the observed trends. nih.gov

| Molecular Orbital | General Characteristics in Imidazolium-Based Systems |

| HOMO | Electron-donating orbital; location can vary between cation and anion. |

| LUMO | Electron-accepting orbital; typically localized on the imidazolium ring. researchgate.net |

| HOMO-LUMO Gap | Indicator of kinetic stability and chemical reactivity. nih.govaimspress.com |

This table presents generalized findings from DFT studies on imidazolium-based ionic liquids.

Energetic Profiles of Reaction Pathways and Transition State Characterization

Computational studies, particularly on related imidazolium-based ionic liquids, provide significant insights into thermal decomposition mechanisms. For instance, investigations into the decomposition of 1-ethyl-3-methylimidazolium acetate (B1210297) ([C2Mim][OAc]) have identified potential reaction pathways and their associated energetic barriers. Ab initio computations suggest that the SN2 pathway is the dominant mechanism for the thermal decomposition of [C2Mim][OAc], with a calculated activation energy of approximately 140 kJ·mol⁻¹ chemrxiv.org. This contrasts with experimental values around 135 kJ·mol⁻¹, a deviation that highlights the sensitivity of these calculations to the chosen models chemrxiv.org.

The study of transition states is crucial for understanding these pathways. For the anti-elimination reaction in [C2Mim][OAc], potential energy surface scans reveal multiple minima. A key finding is that the relative stability of these minima can be dependent on the level of theory used. While DFT calculations might show one conformer to be slightly higher in energy, higher-level DLPNO-CCSD(T) calculations can reverse this order, indicating a different conformer as the more stable transition state chemrxiv.org. This underscores the importance of high-level computational methods for accurately characterizing transition state geometries and energies.

Calculated Activation Energies for [C2Mim][OAc] Decomposition

| Pathway | Computational Method | Activation Energy (kJ·mol⁻¹) | Source |

|---|---|---|---|

| SN2 | Ab initio | 140 | chemrxiv.org |

| Overall Decomposition | Experimental (Improved TGA) | ~135 | chemrxiv.org |

Analysis of Hydrogen Bonding and Non-Covalent Interactions within Ion Pairs and Solvation Shells

The structural and chemical behavior of this compound (Edimim) systems is heavily influenced by a network of non-covalent interactions. In the solid state of paramagnetic ionic liquids like Edimim[FeCl₄] and Edimim[FeBr₄], crystal structures are characterized by layers of cations and anions stabilized by several such interactions, including halide-halide forces, anion-π interactions, and hydrogen bonds rsc.org. These interactions are critical in establishing the three-dimensional magnetic ordering observed in these materials rsc.org.

When considering solvation, the interactions become more complex. Studies on the closely related 1-ethyl-3-methylimidazolium (EMI) cation reveal a clear hierarchy of hydrogen bonding when water is introduced. In systems like 1-ethyl-3-methylimidazolium ethyl sulfate (B86663) (EMIES), water molecules preferentially interact with the sulfate anion at low concentrations. nih.govresearchgate.net As the water concentration increases (e.g., mole fraction ≥ 0.6), water can also form hydrogen bonds directly with the imidazolium ring. nih.govresearchgate.net This demonstrates that the anion plays a primary role in mediating the initial solvation process. The established order of interaction strength highlights the competition and balance between different species in the solvation shell. nih.govresearchgate.net

Computational and spectroscopic analyses of other systems, such as [EMIM][FAP] dissolved in dimethyl sulfoxide (B87167) (DMSO), show that molecular solvents can form strong hydrogen-bonded dimers with the imidazolium cation, specifically at the acidic C-2 position nih.gov.

Hierarchy of Interaction Strengths in EMIES-Water System

| Rank | Interacting Species | Description | Source |

|---|---|---|---|

| 1 | EMI-water-ES | Water bridging the cation and anion | nih.govresearchgate.net |

| 2 | EMI-ES | Direct ion pair interaction | nih.govresearchgate.net |

| 3 | ES-water | Anion-water interaction | nih.govresearchgate.net |

| 4 | EMI-water | Cation-water interaction | nih.govresearchgate.net |

Computational Optimization of Molecular Structures and Conformational Analysis

Computational optimization of molecular structures provides fundamental insights into the preferred geometries of imidazolium cations. For the this compound cation in Edimim[FeCl₄], the C2-N1-C1'-C2' torsion angle is found to be 85(1)º, indicating a non-planar configuration researchgate.net. Similarly, in the crystal structures of Edimim[FeCl₄] and Edimim[FeBr₄], the cation layers are characterized by this non-planar conformation rsc.org.

More detailed conformational analyses have been performed on the closely analogous 1-ethyl-3-methylimidazolium (EMI⁺) cation. Theoretical calculations reveal the existence of two primary conformers in equilibrium: one where the ethyl group is in the same plane as the imidazolium ring (planar) and another where it is rotated out of the plane (non-planar). acs.orgnih.gov Full geometry optimizations and normal frequency analyses indicate that the non-planar conformer is the more energetically favorable of the two. acs.orgnih.gov The energy difference between these two local minima is small, calculated to be approximately 2 kJ·mol⁻¹. nih.gov This computational finding is corroborated by Raman spectroscopy, which identified specific bands corresponding to each conformer, confirming their coexistence in the liquid state. acs.orgnih.gov

Conformational Data for Imidazolium Cations

| Cation | Parameter | Value | Method | Source |

|---|---|---|---|---|

| This compound | C2-N1-C1'-C2' Torsion Angle | 85(1)º | X-ray Diffraction | researchgate.net |

| 1-Ethyl-3-methylimidazolium | Conformer Energy Difference | ~2 kJ·mol⁻¹ | Theoretical Calculation | nih.gov |

| 1-Ethyl-3-methylimidazolium | Most Stable Conformer | Non-planar | Theoretical Calculation | acs.orgnih.gov |

Statistical Modeling for Kinetic and Thermodynamic Insights (e.g., Rice–Ramsperger–Kassel–Marcus Theory)

To gain deeper kinetic and thermodynamic understanding of complex chemical systems, statistical modeling theories such as the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are employed. While specific RRKM studies on this compound are not prominent, the application of this theory to the thermal decomposition of other organic molecules demonstrates its utility. rsc.org RRKM theory is used to calculate unimolecular reaction rate constants and branching ratios, particularly in the fall-off pressure regime that lies between high-pressure and low-pressure limits. rsc.org

For example, in the computational study of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, RRKM theory was used in conjunction with transition state theory (TST) to model the kinetics. rsc.org Such calculations reveal how the regioselectivity of a decomposition reaction can change with varying temperature and pressure. It was found that for reactions with significant energy barriers, pressures above a certain threshold (e.g., 10⁻⁶ bar) are often sufficient to ensure the unimolecular kinetic rate constants reach the high-pressure limit predicted by TST. rsc.org This type of statistical modeling is crucial for predicting the behavior of compounds like ionic liquids under various conditions, offering insights that complement purely energetic calculations of reaction pathways. rsc.org

Applications of 1 Ethyl 2,3 Dimethylimidazolium in Catalytic Systems

Organic Reaction Catalysis

The distinct chemical environment provided by 1-Ethyl-2,3-dimethylimidazolium and its derivatives influences the outcome of several fundamental organic reactions.

In the context of the Diels-Alder reaction, a powerful tool for forming six-membered rings, ionic liquids are known to affect both reaction rates and selectivity. nih.gov Research into the solvent effects of various ionic liquids has shown that those based on the 1-alkyl-2,3-dimethylimidazolium cation can influence the stereoselectivity of the reaction. Specifically, in the reaction between cyclopentadiene (B3395910) and methyl acrylate, imidazolium (B1220033) salts bearing a methyl group at the C2 position, such as the 1-butyl-2,3-dimethylimidazolium cation, have demonstrated the ability to afford slightly higher endo:exo selectivity ratios compared to their more common 1-alkyl-3-methylimidazolium counterparts. This suggests that the substitution pattern on the imidazolium ring plays a subtle but important role in directing the stereochemical outcome of the cycloaddition.

| Ionic Liquid Cation | Reported endo:exo Ratio |

|---|---|

| 1-butyl-2,3-dimethylimidazolium ([bm2im]) | 4.4 : 1 |

| 1-butyl-3-methylimidazolium ([bmim]) | 4.2 : 1 |

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. masterorganicchemistry.com It proceeds via electrophilic aromatic substitution, typically employing a strong Lewis acid catalyst to generate an electrophile. masterorganicchemistry.com While various ionic liquids, particularly those containing chloroaluminates, have been successfully used as both solvents and catalysts for Friedel-Crafts reactions, specific research detailing the application or facilitation of this reaction by this compound was not prominent in the reviewed literature. The general mechanism involves the activation of an alkyl halide by a Lewis acid to form a carbocation, which is then attacked by the aromatic ring. masterorganicchemistry.com

The synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂) is a 100% atom-economical reaction of significant industrial interest. nih.gov The mechanism often involves a catalyst system that can activate both the epoxide and the carbon dioxide molecule. nih.govresearchgate.net While many systems require high pressure and temperature, research has focused on developing catalysts for milder conditions. nih.gov Mechanistic studies have revealed that cooperative catalysis, for instance between a Lewis acid and a nucleophile like tetrabutylammonium (B224687) bromide, can be highly effective. nih.govresearchgate.netnih.gov

Interestingly, a direct link to the catalytic cycle for CO₂ is found in studies of N-heterocyclic carbene (NHC)-CO₂ adducts. These adducts, which are related to this compound, have been proven to be effective organocatalysts for the coupling reaction of CO₂ and epoxides to produce cyclic carbonates. nih.gov This suggests a potential mechanistic pathway where the imidazolium-based compound could participate in the activation of CO₂. However, specific studies detailing the mechanistic role of this compound itself in this reaction were not found in the searched literature.

Carbon Dioxide Conversion and Utilization Research

As a C1 feedstock, carbon dioxide is a key target for chemical valorization. Ionic liquids like this compound are being investigated for their potential to capture and convert CO₂ into more valuable products.

The conversion of carbon dioxide to formic acid via hydrogenation is a promising route for chemical energy storage. A detailed mechanistic study using quantum chemical calculations has been performed on this conversion using 1-ethyl-2,3-dimethyl-imidazolium nitrite (B80452) ([EDIM]NO₂) as a promoter. researchgate.netnih.gov The study revealed that the process is challenging due to the high thermodynamic stability and kinetic inertness of CO₂. researchgate.netnih.gov

The theoretical investigation explored mechanistic pathways and identified the nitrite (NO₂⁻) anion as the most active catalytic site within the ionic liquid. researchgate.netnih.gov While the oxygen site on the nitrite anion favorably activates the hydrogen molecule (H₂), the nitrogen site presents a minor activation barrier for the reaction. researchgate.netnih.gov The Gibbs energy variation calculated in the study indicates a stable formation of formic acid, confirming the potential for effective H₂ activation and subsequent CO₂ conversion promoted by this ionic liquid system. nih.gov

| Catalytic Site | Finding | Activation Barrier |

|---|---|---|

| Nitrite (NO₂⁻) group in [EDIM]NO₂ | Identified as the most active site for H₂ activation. researchgate.netnih.gov | 108.90 kJ/mol (via nitrogen site) nih.gov |

The capture of carbon dioxide is the first critical step in its utilization. N-heterocyclic carbenes (NHCs), which can be generated from imidazolium salts, are known to react with CO₂ to form stable NHC-CO₂ adducts. nih.govchemistryviews.org This process represents a form of covalent capture. chemistryviews.org The reaction involves the formation of a covalent bond between the carbene carbon and the carbon of the CO₂ molecule, resulting in a zwitterionic carboxylate species. chemistryviews.org

Studies on imidazolium-based compounds closely related to this compound have demonstrated this mechanism. For example, 1,3-dimethylimidazolium-2-carboxylate, a stable carbene-CO₂ adduct, can be synthesized, showcasing this capture pathway. The thermal stability of these adducts is a key factor in their application, with studies showing that the presence of free CO₂ can inhibit their decomposition. nih.gov This reversible covalent bonding provides a promising avenue for developing new materials and reagents for carbon capture and storage (CCS) and subsequent functionalization. chemistryviews.orgnih.gov

Influence of Anion and Cation Structure on CO2 Reactivity and Capture Capacity

Research has demonstrated that the anion plays a predominant role in the dissolution of CO2 in ionic liquids. semanticscholar.org This is largely attributed to the fact that the anion often acts as the stronger base, while CO2 behaves as a Lewis acid. semanticscholar.org However, experimental findings also indicate that other factors, such as the available free volume within the ionic liquid, are crucial. semanticscholar.org For instance, studies comparing the CO2 solubility in ILs with [PF6]⁻ versus [BF4]⁻ anions have shown that CO2 is more soluble in the presence of the [PF6]⁻ anion, suggesting that free volume effects are also at play. semanticscholar.org

Fluorination of the anion is a common strategy to enhance CO2 solubility. acs.org Ionic liquids with fluorinated anions generally exhibit higher CO2 solubilities compared to their non-fluorinated counterparts. acs.org The solubility tends to increase with a greater number of fluorine groups on the anion. acs.org

The cation structure also exerts an influence, albeit often considered secondary to the anion's role. acs.org Nevertheless, modifications to the cation, such as the methylation at the C(2) position of the imidazolium ring in this compound, can alter the physical and chemical properties of the ionic liquid. A comparative study between this compound ([Edimim]⁺) based ILs and their 1-ethyl-3-methylimidazolium (B1214524) ([Emim]⁺) analogues revealed that this C(2) methylation leads to an increase in the melting point. rsc.org

Furthermore, the interaction between the cation and anion is a critical factor. Molecular dynamics simulations have shown that the introduction of CO2 into an ionic liquid can cause a slight reorientation of the cation and anion, effectively moving them apart to create space for the CO2 molecule. nih.gov This process leads to a fluidization of the system, characterized by a decrease in viscosity. nih.gov The strength of the cation-anion interaction can be significantly affected by the choice of anion. For example, the interaction between the [C2mim]⁺ cation and the acetate (B1210297) anion ([Ac]⁻) is particularly strong, which in turn influences the solvation of these ions by CO2 molecules. nih.gov

In some cases, the cation can be directly involved in the chemical reaction with CO2. Studies involving 1-ethyl-3-methylimidazolium ([emim]⁺) paired with basic aprotic heterocyclic anions (AHAs) have shown an interesting CO2 uptake behavior. nih.govresearchgate.net This has been attributed to a proton exchange between the imidazolium cation and the basic anion in the presence of CO2, leading to the formation of a transient N-heterocyclic carbene. nih.govresearchgate.net This carbene species can then react rapidly and strongly with CO2. nih.govresearchgate.net

The strategic functionalization of the cation or anion with groups that have a high affinity for CO2 is another effective approach to enhance capture capacity. semanticscholar.org Amine-functionalized ILs, for instance, can chemically absorb CO2 through the formation of carbamates. semanticscholar.org Similarly, incorporating ether or ester groups into the cation or anion can increase CO2 solubility by leveraging the attraction between the electron-deficient carbon atom of CO2 and the electronegative atoms of these functional groups. semanticscholar.org

The following tables present data on the influence of anion and cation structure on CO2 solubility in imidazolium-based ionic liquids.

| Cation | Anion | Temperature (K) | CO2 Solubility (mole fraction) |

|---|---|---|---|

| [emim]⁺ | [Tf2N]⁻ | 333 | ~0.38 |

| [emim]⁺ | [PF6]⁻ | 333 | ~0.25 |

| [emim]⁺ | [BF4]⁻ | 333 | ~0.18 |

| [emim]⁺ | [dca]⁻ | 333 | ~0.15 |

Data sourced from reference acs.org

| Cation | Anion | Temperature (K) | CO2 Solubility (mole fraction) |

|---|---|---|---|

| [C2CN Him]⁺ | [DOSS]⁻ | 298.15 | ~0.035 |

| [C2CN Him]⁺ | [TFMS]⁻ | 298.15 | ~0.028 |

| [C2CN Him]⁺ | [DDS]⁻ | 298.15 | ~0.022 |

| [C2CN Him]⁺ | [BS]⁻ | 298.15 | ~0.015 |

Data sourced from reference semanticscholar.org

Research on 1 Ethyl 2,3 Dimethylimidazolium in Electrochemical Systems and Energy Technologies

Electrolyte Development for Advanced Energy Storage Devices

The development of advanced electrolytes is crucial for the progression of energy storage technologies. Ionic liquids containing the 1-ethyl-2,3-dimethylimidazolium cation have been explored for their potential to improve the safety, stability, and performance of devices such as lithium-ion batteries, supercapacitors, and fuel cells.

In the realm of supercapacitors, also known as electrical double-layer capacitors (EDLCs), this compound tetrafluoroborate (B81430) ([Emmim][BF4]) has been investigated as a promising electrolyte. A study focusing on a binary system of [Emmim][BF4] blended with acetonitrile (B52724) (ACN) demonstrated significant performance enhancements in supercapacitors. researchgate.net

The research highlighted that the addition of the ionic liquid to the electrolyte formulation led to an increased maximum operating voltage and specific capacitance. researchgate.net When the concentration of [Emmim][BF4] in acetonitrile was increased to 0.8 mol L⁻¹, the supercapacitor exhibited a maximum operative voltage of 5.9 V and a specific capacitance of 142.6 F g⁻¹. researchgate.net This indicates that electrolytes based on this compound can enable the development of high-voltage supercapacitors with excellent performance characteristics. researchgate.net The formation of an electrical double layer at the interface between the electrode and the electrolyte is the fundamental principle behind the energy storage mechanism in these devices.

| Concentration of [Emmim][BF4] in Acetonitrile (mol L⁻¹) | Maximum Operative Voltage (V) | Specific Capacitance (F g⁻¹) | Reference |

|---|---|---|---|

| 0.8 | 5.9 | 142.6 | researchgate.net |

Similar to the findings for lithium-ion batteries, there is a lack of specific published research detailing the development and performance of this compound-based electrolytes for fuel cell applications. While the broader class of imidazolium-based ionic liquids has been a subject of interest for proton exchange membranes in fuel cells, particularly for high-temperature operation, studies specifically isolating the role and efficacy of the this compound cation are not prominent in the available scientific literature.

Investigation of Electrochemical Stability and Electrochemical Window Determination

The electrochemical stability of an electrolyte, defined by its electrochemical window, is a critical parameter that dictates the operational voltage range of an electrochemical device. A wider electrochemical window allows for higher energy density. Research has been conducted to determine the electrochemical stability of various salts of this compound.

For instance, this compound bis(trifluoromethylsulfonyl)imide has been reported to possess an electrochemical window of 4.4 V. iolitec.de In another study, the thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) ionic liquids was investigated, with the onset decomposition temperature for the ethyl-substituted variant ([Emmim][NO₃]) being 312.13 °C in a nitrogen atmosphere, indicating good thermal stability. nih.gov

| Salt | Property | Value | Reference |

|---|---|---|---|

| This compound bis(trifluoromethylsulfonyl)imide | Electrochemical Window (ECW) | 4.4 V | iolitec.de |

| This compound nitrate | Onset Decomposition Temperature (Tonset) | 312.13 °C | nih.gov |

Studies on Interfacial Ion Assembly and its Impact on Electrochemical CO₂ Reduction Pathways

A significant area of research involving this compound ([EMMIm]⁺) has been its role in the electrochemical reduction of carbon dioxide (CO₂). Studies have shown that the accumulation and arrangement of ions at the electrode-electrolyte interface play a crucial role in determining the reaction pathways and product selectivity of CO₂ reduction. researchgate.netrsc.org

Research has demonstrated that the presence of an aromatic, planar delocalized charge region on the imidazolium (B1220033) ring of [EMMIm]⁺ is essential for stabilizing the CO₂ radical anion (CO₂˙⁻), which is a key intermediate in the electrocatalytic reduction process. rsc.org The substitution pattern on the imidazolium ring, as seen in [EMMIm]⁺, can tune the local chemical environment at the interface, thereby influencing the rate and product distribution of CO₂ reduction by affecting the transport of proton donors. rsc.org Furthermore, surface-enhanced Raman scattering studies have revealed that the unique interface-tuning properties of [EMMIm]⁺ are a result of its potential-driven assembly at the cathode. rsc.org This highlights the importance of the specific structure of the this compound cation in directing the electrochemical outcome of CO₂ reduction. rsc.org

Characterization of Ionic Conductivity and Charge Transport Mechanisms in Solutions and at Interfaces

The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a key factor in the performance of electrochemical devices, as it affects the power density. The charge transport mechanism in imidazolium-based ionic liquids has been a subject of detailed investigation.

For this compound bis(trifluoromethylsulfonyl)imide, a conductivity of 3.18 mS/cm has been reported at 20 °C. iolitec.de In a study of this compound tetrafluoroborate ([Emmim][BF4]) in acetonitrile, the electrical conductivity of the binary mixture was measured across a range of temperatures from 288.15 to 333.15 K. researchgate.net The temperature dependence of the conductivity in such systems is a critical factor for their application in devices that may operate under varying thermal conditions. The movement of the this compound cations and their corresponding anions under an applied electric field constitutes the charge transport in these electrolytes.

| Salt | Conductivity (mS/cm) | Temperature (°C) | Reference |

|---|---|---|---|

| This compound bis(trifluoromethylsulfonyl)imide | 3.18 | 20 | iolitec.de |

| This compound tetrafluoroborate (in Acetonitrile) | Conductivity measured from 288.15 to 333.15 K | researchgate.net |

Advances in Separation and Extraction Processes Utilizing 1 Ethyl 2,3 Dimethylimidazolium

Liquid-Liquid Extraction for Hydrocarbon Separation

Liquid-liquid extraction (LLE) is a critical process in the petrochemical industry, particularly for separating hydrocarbons with similar boiling points, such as aromatic and aliphatic compounds. psu.edu The use of ionic liquids like 1-Ethyl-2,3-dimethylimidazolium as extraction solvents is a promising alternative to conventional methods that often have high energy demands. psu.edu These ILs can be tailored to selectively extract specific types of compounds from complex mixtures.

The separation of aromatic compounds like toluene (B28343), benzene (B151609), ethylbenzene, and xylenes (B1142099) (BTEX) from aliphatic hydrocarbons such as heptane (B126788) and hexane (B92381) is a significant challenge in refinery operations due to their close boiling points and the formation of azeotropes. psu.eduutwente.nl Ionic liquids based on the imidazolium (B1220033) cation have demonstrated high efficacy in this separation. For instance, 1-ethyl-3-methylimidazolium (B1214524) thiocyanate (B1210189) ([emim][SCN]) has been identified as a superior solvent for extracting BTEX from naphtha feeds due to its high aromatic/aliphatic selectivity. researchgate.net Similarly, 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide, [C2mim][NTf2], has been shown to effectively remove benzene from its mixtures with hexane. psu.edu

The extraction mechanism is largely attributed to the specific interactions between the ionic liquid and the aromatic compounds. The structure of 1,3-dialkylimidazolium ILs can be described as hydrogen-bonded polymeric supramolecules. mdpi.com Aromatic compounds like benzene interact with the imidazolium cations primarily through CH-π bonds. mdpi.comresearchgate.net This selective interaction allows the IL phase to become enriched with the aromatic component, leaving a purified aliphatic stream.

The effectiveness of the separation is quantified by the selectivity (S) and the solute distribution ratio (β). A higher selectivity indicates a better separation between the two components (e.g., toluene and heptane), while a higher distribution ratio for the target compound (e.g., toluene) signifies a greater capacity of the solvent. For a benchmark comparison, sulfolane, a conventional industrial solvent, exhibits a selectivity of approximately 30.9 for toluene/heptane separation at 40°C. utwente.nl Research indicates that appropriately chosen imidazolium ILs can meet or exceed this performance.

Table 1: Performance of Imidazolium-Based Ionic Liquids in Aromatic/Aliphatic Separation

| Ionic Liquid | Ternary System | Temperature (°C) | Selectivity (S) | Aromatic Distribution Ratio (β) | Source |

|---|---|---|---|---|---|

| 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide | Hexane + Benzene + IL | 25 | Data not specified | Data not specified, but shown to be effective | psu.edu |

| 1-ethyl-3-methylimidazolium thiocyanate | Naphtha (Aliphatics + BTEX) + IL | Not specified | Highest among tested ILs | Data not specified | researchgate.net |

| Sulfolane (Benchmark) | Heptane + Toluene + Sulfolane | 40 | 30.9 | 0.31 | utwente.nl |

The structure of the cation, specifically the length of its alkyl side chains, plays a crucial role in determining the extraction performance of imidazolium-based ionic liquids. mdpi.comresearchgate.net Studies have shown a distinct trend: increasing the length of the alkyl chain on the imidazolium cation enhances the solubility of aromatic compounds in the ionic liquid phase. mdpi.comresearchgate.netnih.gov This means that ILs with longer alkyl chains have a higher capacity (distribution ratio) for extracting aromatics.

However, this increase in capacity often comes at the cost of selectivity. mdpi.comresearchgate.net Research on aliphatic/benzene separation demonstrates that an increase in the cation's alkyl chain length leads to a decrease in selectivity. nih.gov For example, in the separation of benzene from heptane using 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Cnmim][Tf2N]), the selectivity decreases as the alkyl chain (n) grows from ethyl (n=2) to decyl (n=10). researchgate.net This trade-off between capacity and selectivity is a key consideration in designing an optimal extraction process. While longer chains increase the amount of aromatic compound extracted, shorter chains provide a purer aliphatic product. mdpi.comnih.gov Therefore, for applications requiring high purity, imidazolium cations with shorter alkyl chains are generally preferred. nih.gov

Research indicates that the extraction capacity for aromatic compounds increases as the volume of the anion increases. mdpi.comresearchgate.net Conversely, a strong hydrogen bond between the anion and the imidazolium cation tends to decrease the extraction capacity. mdpi.comresearchgate.net This is because a stronger cation-anion interaction can reduce the availability of the cation to form the necessary CH-π bonds with the aromatic solute. The anion also plays a role in the IL's affinity for different types of compounds. For instance, fluorinated anions like hexafluorophosphate (B91526) ([PF6]⁻) and bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) have been shown to have a high affinity for CO2, and this principle of tailored affinity extends to hydrocarbon separations. mdpi.commdpi.com The ability to pair different anions with the this compound cation allows for the fine-tuning of the solvent's properties to achieve optimal performance for a specific separation task. mdpi.com

Application in Purification and Isolation of Chemical Compounds

The utility of this compound and related imidazolium ILs extends beyond simple hydrocarbon separations to the purification and isolation of a wider range of chemical compounds. Their selective solvation capabilities make them effective in removing impurities from various chemical streams.

A notable application is in the desulfurization and denitrification of fuels, which involves the removal of sulfur- and nitrogen-containing aromatic heterocycles. mdpi.comresearchgate.net For example, 1-alkyl-3-methylimidazolium-based ILs have been used to effectively extract compounds like dibenzothiophene, pyridine, and quinoline (B57606) from n-octane. mdpi.com The interaction mechanism varies depending on the compound; while sulfur heterocycles interact via CH-π bonds, nitrogen heterocycles interact preferentially through N-H hydrogen bonds with the imidazolium cation. mdpi.comresearchgate.net Studies comparing different anions, such as acetate (B1210297) and diethylphosphate, for the 1-ethyl-3-methylimidazolium cation have been conducted to optimize the removal of thiophene. researchgate.net

Furthermore, the application of imidazolium-based ILs is being explored in other purification contexts. Research has demonstrated their potential in solid-liquid extraction processes, such as the removal of cesium ions from aqueous solutions. koreascience.kr There is also growing interest in using these ionic liquids in biotechnology for applications like protein purification, as they have the potential to dissolve complex biomolecules without causing denaturation. ontosight.ai These diverse applications underscore the versatility of this compound as a "designer solvent" for a broad spectrum of purification and isolation challenges.

Applications in Biomass Processing and Conversion Research

Lignocellulosic Biomass Deconstruction and Dissolution Strategies

Research into the application of 1-Ethyl-2,3-dimethylimidazolium salts for the broad deconstruction and dissolution of various lignocellulosic biomass types is limited in publicly available scientific literature. While the dissolution of biomass is a critical first step in its conversion to biofuels and other biochemicals, detailed strategies and mechanisms involving this specific ionic liquid are not extensively documented. The primary focus of available research has been on its application in specific pretreatment processes, as detailed in the subsequent sections.

Detailed studies focusing on pretreatment methodologies using this compound salts with the specific aim of enhancing sugar yields from lignocellulosic biomass are not readily found in the existing body of scientific literature. While the pretreatment of biomass is a crucial step for increasing the accessibility of cellulose (B213188) and hemicellulose for enzymatic hydrolysis to produce fermentable sugars, specific data on sugar yields following pretreatment with this compound are not available in the reviewed sources.

The efficiency of this compound bromide, denoted as [Edmim][Br], in the removal of lignin (B12514952) from water hyacinth biomass has been investigated. In a comparative study, the pretreatment of water hyacinth with [Edmim][Br] resulted in a lignin removal of 10.74%. ncsu.edunih.govglbrc.org This indicates that this compound bromide is capable of delignification, a key step in making the cellulosic components of biomass more accessible for further processing. The removal of lignin is a critical factor in overcoming the recalcitrance of lignocellulosic biomass.

Lignin Removal Efficiency of Imidazolium-Based Ionic Liquids on Water Hyacinth Biomass

| Ionic Liquid | Abbreviation | Lignin Removal (%) |

|---|---|---|

| 1-Ethyl-3-methylimidazolium (B1214524) bromide | [Emim][Br] | 12.77 |

| This compound bromide | [Edmim][Br] | 10.74 |

Data sourced from a comparative study on the degradation of water hyacinth biomass using different imidazolium-based ionic liquids. ncsu.edunih.govglbrc.org

Detailed research on the efficiency of this compound in hemicellulose removal is not specified in the available literature.

Specific research directly comparing different salts of this compound (e.g., with varying anions such as chloride or acetate) for biomass deconstruction is not available in the reviewed scientific literature. However, one study compared the performance of this compound bromide ([Edmim][Br]) with other imidazolium-based ionic liquids for the pretreatment of water hyacinth. ncsu.edunih.govglbrc.org In this study, 1-Ethyl-3-methylimidazolium bromide ([Emim][Br]) was found to be the most efficient in terms of lignin removal, followed by [Edmim][Br]. ncsu.edu This suggests that the substitution pattern on the imidazolium (B1220033) ring can influence the efficiency of biomass pretreatment. The study highlights that imidazolium cations with shorter alkyl chains, like the ethyl group in [Edmim][Br], can interact with the aromatic rings of lignin through π-stacking and hydrogen bonding, contributing to its removal. ncsu.edu

Influence on Microbial Fermentation Processes for Biofuel Production

There is no specific information available in the reviewed scientific literature regarding the influence of this compound on microbial fermentation processes for biofuel production. The potential toxicity or inhibitory effects of residual amounts of this specific ionic liquid on fermenting microorganisms such as yeast or bacteria have not been documented in the available research. Therefore, its compatibility with downstream biological conversion steps remains an area that requires investigation.

Development of Advanced Materials and Polymerization Research with 1 Ethyl 2,3 Dimethylimidazolium

Synthesis of Ionic Liquid-Based Polymers and Composites

The synthesis of polymers and composites incorporating 1-ethyl-2,3-dimethylimidazolium has been an area of active research, with a focus on creating materials with enhanced properties. While the direct polymerization of the this compound cation is not a common strategy, its incorporation into polymer matrices and its use as a solvent or plasticizer are well-documented.

One area of exploration is the creation of paramagnetic ionic liquids, which can be considered a type of composite material. For instance, novel paramagnetic ionic liquids have been synthesized using the this compound (Edimim) cation with a tetrahaloferrate(III) (FeX₄⁻, where X is Cl or Br) anion. rsc.orgresearchgate.net The synthesis involves mixing this compound chloride or bromide with anhydrous iron(III) halides. researchgate.net These materials exhibit interesting magnetic properties, with the crystal structure showing layers of cations and anions. rsc.org

In the realm of biopolymer composites, while not specifically using this compound, a closely related ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297), has been shown to be an effective plasticizer for chitosan-based bionanocomposites. This suggests the potential for this compound salts with suitable anions to act as plasticizers, enhancing the flexibility and processability of biopolymers. The plasticizing effect is attributed to the ability of the ionic liquid to disrupt the extensive hydrogen-bonding networks within the biopolymer chains, leading to increased chain mobility.

Another related ionic liquid, 1-ethyl-3-methylimidazolium chloride, has been utilized as a solvent to dissolve cellulose (B213188) for the creation of composite materials. This process allows for the combination of cellulose with other polymers like chitosan (B1678972) and polyurethane to form new composite formulations. These composites can be loaded with active substances, indicating their potential in drug delivery systems.

Polymerization Reactions Initiated or Facilitated by this compound

The role of this compound as an initiator or facilitator in polymerization reactions, particularly radical polymerization, has been a subject of scientific investigation.

Radical Polymerization Mechanisms and Environmental Dependence (e.g., air atmosphere)

A notable finding is the ability of this compound bromide ([edmim]Br) to initiate the radical polymerization of methyl methacrylate (B99206) (MMA). rsc.org This process exhibits unique characteristics that differentiate it from traditional radical polymerization initiated by compounds like 2,2'-azobis(isobutyronitrile) (AIBN). rsc.org

One of the most significant aspects of this initiation system is its environmental dependence. The polymerization of MMA initiated by [edmim]Br in N,N-dimethylformamide proceeds more smoothly in the presence of air than under a nitrogen atmosphere. rsc.org This is in stark contrast to conventional radical polymerization, which is typically inhibited by oxygen. rsc.org The polymerization is indeed a radical process, as confirmed by its complete inhibition in the presence of radical inhibitors like BHT and hydroquinone. rsc.org Furthermore, the addition of a radical chain transfer agent, 1-dodecanethiol, leads to a significant reduction in the molecular weight of the resulting polymer, which is characteristic of a radical polymerization mechanism. rsc.org

The polymerization rate shows a dependence on the initiator concentration, and the polymerization activity is influenced by the solvent used, highlighting behaviors distinct from traditional radical polymerization. rsc.org

Role of Anion Structure in Polymerization Initiating Ability

The structure of the anion in the this compound ionic liquid plays a crucial role in its ability to initiate polymerization. rsc.org Research has shown that while this compound bromide can effectively initiate the polymerization of MMA, the use of this compound tetrafluoroborate (B81430) under similar conditions results in negligible polymerization. rsc.org This strongly suggests that the anion is a key determinant of the ionic liquid's initiating capability. rsc.org

Methodologies for Preparation and Stabilization of Functional Metal Nanoparticles

Based on the available research, there is limited specific information on the use of this compound for the direct preparation and stabilization of functional metal nanoparticles. While the synthesis of paramagnetic ionic liquids containing metal anions like tetrahaloferrate(III) has been reported, this is distinct from the synthesis of discrete metal nanoparticles where the ionic liquid would typically act as a stabilizing or capping agent. rsc.orgresearchgate.net The existing literature focuses more on the bulk properties of the metal-containing ionic liquid itself rather than its role in nanoparticle synthesis. General applications of ionic liquids in nanomaterials are mentioned, but specific methodologies employing this compound for this purpose are not detailed in the searched results. alfa-chemistry.com

Research into Antistatic Polymer Films via Ionic Liquid Incorporation

The incorporation of ionic liquids, including this compound derivatives, into polymer films to impart antistatic properties is a promising area of research. The inherent ionic conductivity of these salts can help to dissipate static charge buildup on the surface of insulating polymers. nanochemazone.comnih.gov

A specific study has investigated the antistatic effects of this compound ethyl sulphate (EIL) when incorporated into an acrylic-based resin. The results indicated that the polymer films loaded with this ionic liquid exhibited good and long-lasting antistatic properties. The surface resistivity of the samples was measured at different time intervals to confirm this effect.

The incorporation of the ionic liquid also had an impact on the mechanical and thermal properties of the polymer film. A decrease in tensile strength, tensile modulus, flexural strength, and flexural modulus was observed after the addition of the ionic liquid. Scanning electron microscopy images revealed that the EIL particles were dispersed within the polymer structure in the nano-size range.

The effectiveness of an ionic liquid as an antistatic agent is often related to its compatibility with the polymer matrix. Good compatibility allows for uniform incorporation, leading to a reduction in both volume and surface resistivity. In contrast, poor compatibility can lead to the ionic liquid bleeding out from the film, which may only reduce the surface resistivity.

The general advantages of using ionic liquids as antistatic agents include their high thermal stability, low vapor pressure, and non-flammability, which are beneficial for polymer processing. nih.gov

Fundamental Investigations into Structure Performance Relationships of 1 Ethyl 2,3 Dimethylimidazolium Systems

Elucidating the Impact of the 2-Position Methyl Group on Imidazolium (B1220033) Cation Properties and Reactivity

The substitution of a methyl group for the proton at the C(2) position of the imidazolium ring significantly alters the cation's properties and reactivity. This modification, creating the 1-ethyl-2,3-dimethylimidazolium ([Edmim]⁺) cation, has been a subject of extensive research to understand its influence on the resulting ionic liquids.

One of the key effects of C(2) methylation is the alteration of the cation's interaction with anions. The proton at the C(2) position is known to be the most acidic proton on the imidazolium ring and forms strong hydrogen bonds with anions. acs.org Replacing this proton with a methyl group removes this primary hydrogen bonding site, leading to notable changes in the physicochemical properties of the ionic liquid. acs.org For instance, studies have shown that C(2) methylation generally leads to an increase in the melting point of imidazolium-based ionic liquids. researchgate.netrsc.org This is attributed to changes in the crystal packing and intermolecular forces.

Furthermore, the presence of the methyl group at the C(2) position can influence the electrochemical stability of the cation. Calculations have indicated that alkylation at the C(2) position can lower the electron affinity of the imidazolium cation, which can in turn widen the electrochemical window of the ionic liquid. berkeley.edu This enhanced stability is a crucial factor for applications in electrochemical devices.

The reactivity of the imidazolium cation is also directly impacted. In certain applications, the acidic proton at the C(2) position can participate in reactions, sometimes leading to the formation of N-heterocyclic carbenes (NHCs). nih.gov Methylation at this position prevents such reactions, thereby increasing the stability and inertness of the cation in specific chemical environments. However, this can also be a disadvantage in contexts where the formation of NHCs is desired for catalysis.

The impact of C(2) methylation on the solubility of gases like carbon dioxide has also been investigated. Interestingly, studies comparing ionic liquids with and without the C(2) methyl group, such as 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) and 1-n-butyl-2,3-dimethylimidazolium hexafluorophosphate ([bmmim][PF₆]), have shown that the presence of the methyl group only slightly decreases CO₂ solubility. acs.org This suggests that while the acidic proton at the C(2) position plays a role, other factors, particularly the nature of the anion, have a more dominant effect on gas solubility. acs.org

In the context of biomass processing, the substitution at the C(2) position has been explored to understand its effect on the dissolution of materials like lignin (B12514952). nih.gov While the acidic proton is thought to interact with the biomass components, the precise role and the effect of its substitution are complex and depend on the specific biomass and processing conditions.

Comprehensive Analysis of Anion Effects on Chemical Reactivity, Selectivity, and System Performance

Different anions can lead to vastly different physical properties such as melting point, viscosity, and density. For example, a study comparing this compound-based ionic liquids with tetrahaloferrate(III) anions ([FeCl₄]⁻ and [FeBr₄]⁻) revealed that the nature of the halide in the anion influences the magnetic properties and melting points of the resulting paramagnetic ionic liquids. researchgate.netrsc.orgqmul.ac.uk

The anion also has a profound impact on the solubility of various substances in the ionic liquid. For instance, in the context of CO₂ capture, ionic liquids with the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion generally exhibit higher CO₂ solubility compared to those with tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻) anions. acs.org This is attributed to the specific interactions between CO₂ and the anion.

In the realm of electrochemistry, the anion is a key factor in determining the ionic conductivity and electrochemical stability window of the ionic liquid. For example, this compound trifluoromethanesulfonate (B1224126) is noted for its high ionic conductivity, making it suitable for applications in batteries and supercapacitors. ontosight.ai The anion's stability against oxidation and reduction directly influences the operational voltage range of electrochemical devices.

Furthermore, the anion can directly participate in or influence the mechanism of chemical reactions. In a study on the electrochemical reduction of CO₂, the use of this compound tetrafluoroborate ([EMMIm][BF₄]) in the electrolyte was shown to selectively produce CO. rsc.org The anion's interaction with the cation and the reactants at the electrode interface governs the reaction pathway and product distribution. rsc.org

Comparative Studies with Analogous Imidazolium-Based Ionic Liquids for Performance Benchmarking

To contextualize the performance of this compound ([Edmim]⁺) based systems, it is essential to compare them with analogous imidazolium-based ionic liquids. These comparisons often focus on the effects of substituting the methyl group at the C(2) position and varying the alkyl chain length at the N(1) and N(3) positions.

A study comparing [Edmim][FeCl₄] and [Edmim][FeBr₄] with their 1-ethyl-3-methylimidazolium (B1214524) ([Emim]⁺) counterparts, [Emim][FeCl₄] and [Emim][FeBr₄], revealed that methylation at the C(2) position leads to an increase in the melting point. researchgate.netrsc.org This highlights the significant impact of the C(2) methyl group on the crystal packing and intermolecular forces within the ionic liquid.

For the electrochemical reduction of CO₂, the performance of electrolytes containing this compound tetrafluoroborate ([EMMIm][BF₄]) was compared with those containing 1-ethyl-2,3,4,5-tetramethylimidazolium tetrafluoroborate ([EM4Im][BF₄]) and tetrabutylammonium (B224687) tetrafluoroborate ([TBA][BF₄]). rsc.org The [EMMIm][BF₄] electrolyte demonstrated high selectivity for CO production, showcasing how subtle changes to the imidazolium ring can tune the catalytic performance. rsc.org

The table below presents a comparison of physical properties for this compound chloride and its analogous compound, 1-ethyl-3-methylimidazolium chloride, illustrating the effect of C(2) methylation.

| Property | This compound chloride | 1-Ethyl-3-methylimidazolium chloride |

| Molecular Formula | C₇H₁₃ClN₂ | C₆H₁₁ClN₂ |

| Molecular Weight | 160.64 g/mol | 146.62 g/mol |

| CAS Number | 131097-15-9 | 65039-09-0 |

| Melting Point | 85-87 °C | 78-80 °C |

Note: The melting point data is sourced from commercially available information and may vary slightly between suppliers.

This comparative data underscores the importance of the C(2) methyl group in influencing the physical properties of the ionic liquid.

The following interactive table provides a summary of various this compound based ionic liquids and their properties, allowing for a direct comparison.

| Cation | Anion | Molecular Formula | CAS Number | Key Application/Finding |

| This compound | Chloride | C₇H₁₃ClN₂ | 131097-15-9 | Synthesis precursor, shows colossal and highly anisotropic thermal expansion. nih.gov |

| This compound | Tetrafluoroborate | C₇H₁₃BF₄N₂ | 174899-66-2 | Used in electrochemical CO₂ reduction, promotes selective CO formation. rsc.org |

| This compound | Bis(trifluoromethylsulfonyl)imide | C₉H₁₃F₆N₃O₄S₂ | 174899-90-2 | High CO₂ solubility compared to other anions. acs.orgsigmaaldrich.com |

| This compound | Trifluoromethanesulfonate | C₈H₁₃F₃N₂O₃S | 174899-72-0 | High ionic conductivity, suitable for electrochemical devices. ontosight.ai |

| This compound | Nitrate (B79036) | C₇H₁₃N₃O₃ | 869649-74-7 | Thermal stability studies show decomposition kinetics are influenced by the anion. nih.gov |

| This compound | Tetrachloroferrate(III) | C₇H₁₃Cl₄FeN₂ | Not readily available | Paramagnetic ionic liquid with a higher melting point compared to its [Emim]⁺ analogue. researchgate.netrsc.org |

| This compound | Tetrabromoferrate(III) | C₇H₁₃Br₄FeN₂ | Not readily available | Paramagnetic ionic liquid, anion influences magnetic ordering. researchgate.netrsc.org |

| This compound | Bromide | C₇H₁₃BrN₂ | 174899-69-5 | Used in biomass deconstruction studies. nih.govfrontiersin.org |

This comprehensive analysis and benchmarking against analogous systems provide a clearer understanding of the structure-performance relationships that govern the behavior of this compound based ionic liquids, paving the way for their tailored design and application in various scientific and industrial fields.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-ethyl-2,3-dimethylimidazolium ([EMMIm]+) ionic liquids (ILs), and how do anion choices influence their physicochemical properties?

- Methodological Answer :

- Synthesis : [EMMIm]+ ILs are typically synthesized via alkylation of 1-methylimidazole with ethyl bromide, followed by anion exchange (e.g., metathesis with KPF6 or LiTf2N). For example, [EMMIm][PF6] is prepared by reacting this compound bromide with KPF6 in aqueous media .

- Anion Effects : Anions like [PF6]⁻, [BF4]⁻, and [Tf2N]⁻ modulate properties such as viscosity, thermal stability, and electrochemical windows. For instance, [EMMIm][Tf2N] exhibits lower viscosity (69 cP at 25°C) compared to [EMMIm][BF4] (104 cP), attributed to weaker ion-pair interactions .

Q. How do researchers characterize the thermal stability of [EMMIm]+ ILs, and what are the key decomposition parameters?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Thermal decomposition onset temperatures are measured under dynamic heating (e.g., 10°C/min in N2). For [EMMIm][NO3], decomposition begins at ~280°C, while halogen-containing analogs (e.g., [EMMIm]Cl) show lower stability .

- Key Data :

| IL Formulation | Onset Temp. (°C) | Peak Decomposition Temp. (°C) |

|---|---|---|

| [EMMIm][OAc] | 228 | 254 |

| [EMMIm][NO3] | 129 | 280 |

Q. What are the standard electrochemical characterization techniques for [EMMIm]+ ILs in energy storage applications?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Used to determine electrochemical windows (e.g., [EMMIm][Tf2N] has a stable window of ~4 V vs. Pt) .

- Impedance Spectroscopy : Measures ionic conductivity (e.g., [EMMIm][BF4] at 1.08 mS/cm at 25°C) .